6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative, a class of compounds known for their diverse applications in organic chemistry, medicinal chemistry, and materials science. Biphenyl compounds consist of two benzene rings connected by a single bond, allowing for various functionalizations that enhance their chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of biphenyl derivatives, including 6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile, often employs scalable synthetic methodologies. These methods may include continuous flow processes and the use of automated reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine .
Scientific Research Applications
6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive biphenyl compounds.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybiphenyl: Lacks the nitrile group, making it less versatile in certain reactions.
4’-Methylbiphenyl-3-carbonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
6-Hydroxybiphenyl-3-carbonitrile: Similar structure but without the methyl group, influencing its steric properties.
Uniqueness
6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a balance of reactivity and stability.
Properties
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-5-12(6-3-10)13-8-11(9-15)4-7-14(13)16/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWIMWGNFQWANB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.